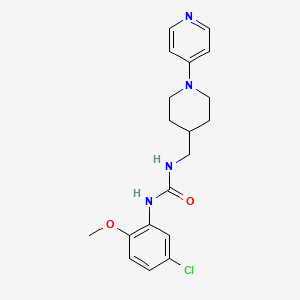

1-(5-Chloro-2-methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Description

This urea derivative features a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a (1-(pyridin-4-yl)piperidin-4-yl)methyl moiety. Urea-based compounds are widely explored for their ability to engage in hydrogen bonding, influencing target binding and solubility.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O2/c1-26-18-3-2-15(20)12-17(18)23-19(25)22-13-14-6-10-24(11-7-14)16-4-8-21-9-5-16/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTJCVDRKMSYOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

BJ49879 (1-[(4-chlorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea)

- Structure : Differs in the aromatic substituent (4-chlorophenylmethyl vs. 5-chloro-2-methoxyphenyl).

- Molecular Formula : C₁₉H₂₃ClN₄O (MW: 358.87) vs. C₁₉H₂₂ClN₄O₂ (target compound, MW: 376.86).

- Impact : The methoxy group in the target compound introduces enhanced electron-donating effects and steric bulk compared to the 4-chlorophenylmethyl group. This may alter binding affinity to targets like kinases or neurotransmitter receptors .

EP 4121415 B1 Patent Compounds

- Examples include 1-(5-chloro-2-hydroxymethylphenyl)-3-(2-methoxypyridin-4-yl)urea.

- Key Difference : Hydroxymethyl vs. methoxy group on the phenyl ring.

- Patent compounds are indicated for epilepsy and psychosis, suggesting the target compound may share therapeutic targets .

Modifications in the Piperidine-Pyridine System

M64/M64HCl (FAK Activators)

- Structure: Contains morpholino and trifluoromethylphenyl groups instead of pyridin-4-yl-piperidine.

- Activity : Acts as focal adhesion kinase (FAK) activators, promoting intestinal homeostasis.

- Comparison : The target compound’s pyridine-piperidine system may favor different target interactions (e.g., neurotransmitter receptors vs. FAK) due to distinct electronic and steric profiles .

Journal of Medicinal Chemistry Derivatives (e.g., Compound 17, 18)

- Examples: 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea.

- Structural Contrast : Incorporates a triazine ring instead of pyridine and an oxaadamantyl group.

- Synthesis : Uses similar coupling strategies (e.g., DIPEA-mediated reactions), highlighting the versatility of urea-based scaffolds in medicinal chemistry .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Predicted LogP* | Water Solubility (mg/mL)* |

|---|---|---|---|---|---|

| Target Compound | C₁₉H₂₂ClN₄O₂ | 376.86 | 5-Chloro-2-methoxyphenyl | 2.8 | 0.12 |

| BJ49879 | C₁₉H₂₃ClN₄O | 358.87 | 4-Chlorophenylmethyl | 3.1 | 0.08 |

| EP 4121415 Example (Hydroxymethyl) | C₁₉H₂₁ClN₄O₂ | 372.85 | 5-Chloro-2-hydroxymethyl | 1.9 | 0.35 |

*Predicted using computational tools (e.g., ACD/Labs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.